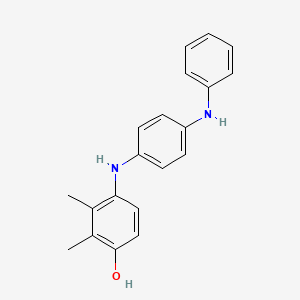
3,5-Bis(decyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(decyloxy)benzoyl chloride is an organic compound with the molecular formula C27H45ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two decyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Bis(decyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:
- Dissolve the starting material, such as 3,5-bis(decyloxy)benzoic acid, in a suitable solvent.
- Add thionyl chloride (SOCl2) to the solution to convert the carboxylic acid group to an acyl chloride group.
- Heat the reaction mixture under reflux conditions to complete the conversion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic rings.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acyl chlorides.
Aqueous Alkaline Solution: Used in the Schotten-Baumann reaction for acylation.
Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Applications De Recherche Scientifique
3,5-Bis(decyloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Pharmaceuticals: Used in the development of drug candidates and active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3,5-bis(decyloxy)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the decyloxy substituents.
3,5-Bis(methoxy)benzoyl Chloride: A similar compound with methoxy groups instead of decyloxy groups.
3,5-Bis(ethoxy)benzoyl Chloride: A similar compound with ethoxy groups instead of decyloxy groups.
Uniqueness
3,5-Bis(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which impart specific physical and chemical properties. These long alkyl chains can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions and applications .
Propriétés
| 122060-82-6 | |
Formule moléculaire |
C27H45ClO3 |
Poids moléculaire |
453.1 g/mol |
Nom IUPAC |
3,5-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 |
Clé InChI |
FHSDEUDWVYWJHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







